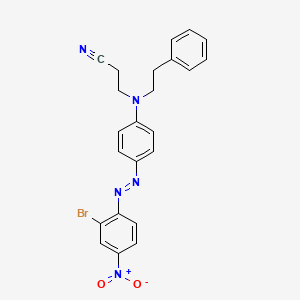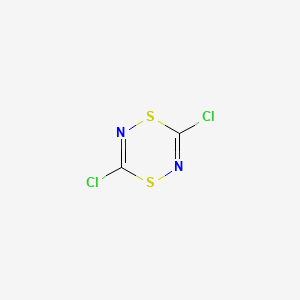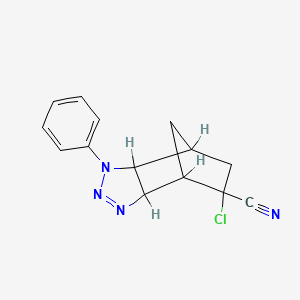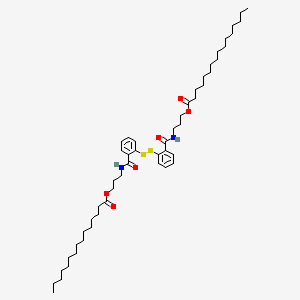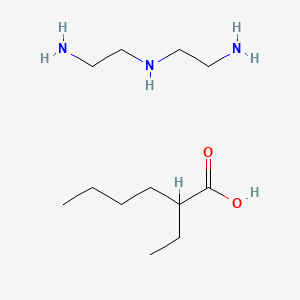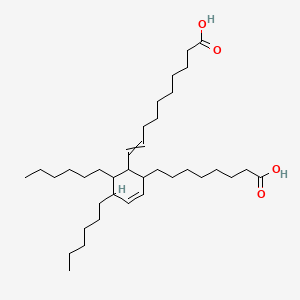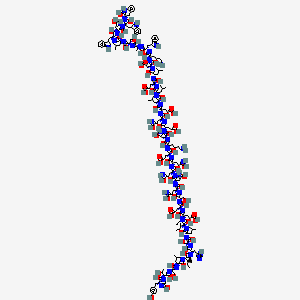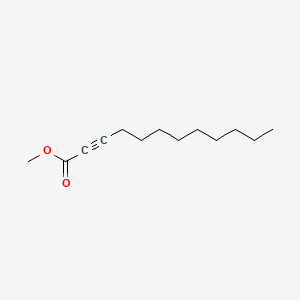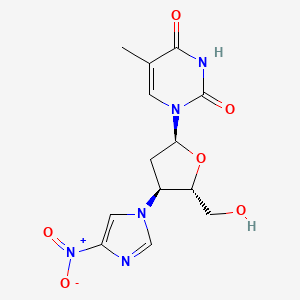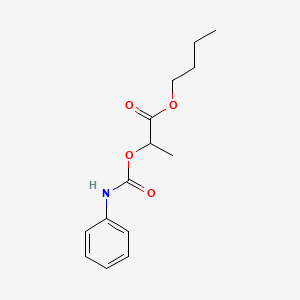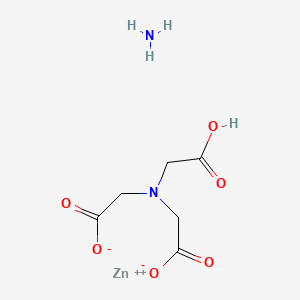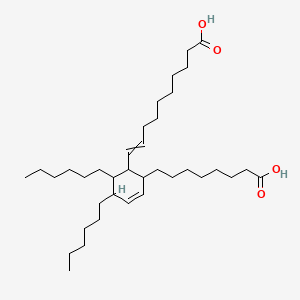
Dilinoleic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilinoleic acid is a dimerized fatty acid derived from linoleic acid, which is a polyunsaturated omega-6 fatty acid. It is commonly used in various industrial applications due to its unique chemical properties. This compound is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents .
Preparation Methods
Dilinoleic acid is primarily obtained through the polymerization of linoleic acid. This process involves the dimerization of linoleic acid, which can be achieved through thermal or catalytic methods. The reaction typically occurs at elevated temperatures and may involve the use of catalysts such as clay or acidic resins . Industrial production methods often involve the use of high-pressure reactors to facilitate the polymerization process and achieve high yields of this compound .
Chemical Reactions Analysis
Dilinoleic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form peroxides and other oxidation products. Common reagents for oxidation include oxygen or air, often in the presence of a catalyst.
Reduction: Reduction of this compound can yield saturated fatty acids. Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is commonly used for this reaction.
Esterification: this compound can react with alcohols to form esters. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Polymerization: This compound can undergo further polymerization to form polyamides, polyesters, and other polymeric materials.
Scientific Research Applications
Dilinoleic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various polymers, including polyamides and polyesters.
Biology: this compound is used in the study of lipid metabolism and the role of fatty acids in biological systems.
Industry: this compound is used as a lubricant, corrosion inhibitor, and emulsifying agent in various industrial applications.
Mechanism of Action
The mechanism of action of dilinoleic acid involves its interaction with cellular membranes and enzymes. As a polyunsaturated fatty acid, it can incorporate into cell membranes, affecting their fluidity and function. This compound can also modulate the activity of enzymes involved in lipid metabolism, such as desaturases and elongases . Additionally, it can influence gene expression by activating transcription factors such as peroxisome proliferator-activated receptors (PPARs) .
Comparison with Similar Compounds
Dilinoleic acid is similar to other polyunsaturated fatty acids, such as linoleic acid and alpha-linolenic acid. its dimerized structure gives it unique properties, such as increased molecular weight and altered solubility. This makes this compound more suitable for certain industrial applications compared to its monomeric counterparts . Similar compounds include:
Linoleic acid: A monomeric polyunsaturated omega-6 fatty acid commonly found in vegetable oils.
Alpha-linolenic acid: A polyunsaturated omega-3 fatty acid found in flaxseed and other plant oils.
Dihomo-gamma-linolenic acid: An omega-6 fatty acid that serves as a precursor to anti-inflammatory eicosanoids.
This compound’s unique dimerized structure and properties make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
13482-09-2 |
|---|---|
Molecular Formula |
(C18H32O2)2 C36H64O4 |
Molecular Weight |
560.9 g/mol |
IUPAC Name |
10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid |
InChI |
InChI=1S/C36H64O4/c1-3-5-7-17-23-31-29-30-32(24-18-13-12-16-22-28-36(39)40)34(33(31)25-19-8-6-4-2)26-20-14-10-9-11-15-21-27-35(37)38/h20,26,29-34H,3-19,21-25,27-28H2,1-2H3,(H,37,38)(H,39,40) |
InChI Key |
CIRMGZKUSBCWRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



